molecular formula C17H19FN4O2S B2429410 5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-63-4

5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2429410
CAS No.: 851810-63-4
M. Wt: 362.42
InChI Key: WLWTXSXUYFQJLW-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19FN4O2S and its molecular weight is 362.42. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWTXSXUYFQJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse sources.

Structural Characteristics

The molecular structure of the compound features a thiazole and triazole ring system, which are known for their biological significance. The presence of a 4-fluorophenyl group and a 4-hydroxypiperidin-1-yl moiety enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula: C17H20F N5O S
  • Molecular Weight: 357.43 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The triazole ring is particularly noted for its effectiveness against various pathogens. For example, derivatives of triazoles have shown activity against Mycobacterium tuberculosis and other ESKAPE pathogens, which are notorious for their antibiotic resistance .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays demonstrated that derivatives with the thiazole and triazole components inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer) with IC50 values in the micromolar range . The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth.

Study 1: Antimicrobial Screening

In a study examining various triazole derivatives, it was found that compounds similar to This compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that the compound's efficacy was significantly enhanced when combined with conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus12Cell wall synthesis inhibition
AntimicrobialEscherichia coli15Disruption of metabolic pathways
AnticancerHepG28Induction of apoptosis via caspase activation
AnticancerHT-2910Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for constructing the thiazolo[3,2-b][1,2,4]triazole core?

  • Methodological Answer : The core can be synthesized via cyclization reactions under reflux conditions. For example, heterocyclic systems like thiazolo-triazoles are typically formed using PEG-400 as a solvent, catalytic Bleaching Earth Clay (pH 12.5), and temperatures of 70–80°C for 1 hour, as demonstrated for analogous triazole derivatives . Key steps include stoichiometric control of reactants (e.g., chlorobenzyl chloride derivatives) and TLC monitoring for reaction completion.
Synthetic Condition Example Parameters Evidence Source
SolventPEG-400
CatalystBleaching Earth Clay
Temperature70–80°C
Reaction Time1 hour

Q. How can purification challenges (e.g., low yield or impurities) be addressed?

  • Methodological Answer : Recrystallization using solvents like ethanol or water is effective. For instance, compounds with hydroxyl or piperidinyl groups (similar to the target molecule) were purified via ice-water precipitation followed by recrystallization in hot ethanol to achieve >95% purity .

Q. What spectroscopic markers confirm the presence of the 4-fluorophenyl and 4-hydroxypiperidinyl groups?

  • Methodological Answer :

  • IR Spectroscopy : A broad peak near 3200–3400 cm⁻¹ indicates the hydroxyl group. The C-F stretch in the 4-fluorophenyl group appears at ~1220–1150 cm⁻¹ .
  • ¹H NMR : The 4-fluorophenyl protons resonate as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz). The hydroxypiperidinyl protons show distinct signals: axial/equatorial protons at δ 3.2–3.8 ppm and hydroxyl proton at δ 1.5–2.0 ppm (exchangeable) .

Advanced Research Questions

Q. How can molecular docking guide the assessment of biological activity for this compound?

  • Methodological Answer : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can be used for docking studies. Prepare the ligand (target compound) by optimizing its 3D structure with software like AutoDock Vina. Key interactions (e.g., hydrogen bonds between the hydroxypiperidinyl group and enzyme active sites) should be analyzed. Prior studies on triazole-thiadiazole hybrids showed docking scores correlating with antifungal activity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

Verify substituent effects : Electron-withdrawing groups (e.g., fluorine) deshield adjacent protons, shifting peaks downfield. Compare with literature data for 4-fluorophenyl derivatives .

Use 2D NMR : HSQC and HMBC can resolve ambiguities in proton-carbon correlations, especially for crowded regions like the thiazolo-triazole core .

Re-examine synthetic steps : Impurities from incomplete cyclization (e.g., unreacted intermediates) may cause anomalous peaks. Repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What experimental strategies validate the structure-activity relationship (SAR) of fluorophenyl and hydroxypiperidinyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or remove the hydroxypiperidine group).
  • Biological Assays : Test analogs against fungal pathogens (e.g., Candida albicans) to correlate substituent changes with MIC values. Prior studies on triazole-thiadiazoles showed that electron-withdrawing groups enhance antifungal potency .
  • Computational Analysis : Compare electrostatic potential maps (via DFT) to identify critical regions for target binding .

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